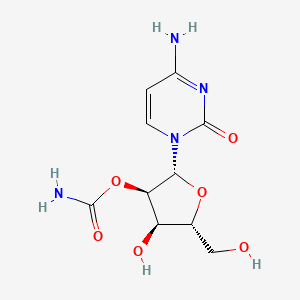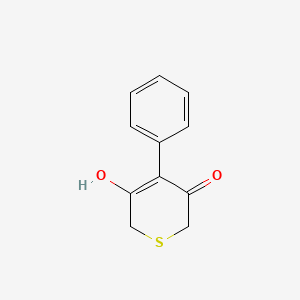![molecular formula C30H28 B14589319 1,1'-(Ethene-1,2-diyl)bis[2-(1-phenylethyl)benzene] CAS No. 61608-89-7](/img/structure/B14589319.png)
1,1'-(Ethene-1,2-diyl)bis[2-(1-phenylethyl)benzene]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Ethene-1,2-diyl)bis[2-(1-phenylethyl)benzene] is an organic compound characterized by its unique structure, which includes two benzene rings connected by an ethene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethene-1,2-diyl)bis[2-(1-phenylethyl)benzene] typically involves the reaction of styrene with benzene in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a zeolite beta catalyst to facilitate the alkylation process . The subsequent dehydrogenation step is crucial to form the ethene bridge between the benzene rings.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts ensures high yield and purity of the final product. The reaction conditions are carefully controlled to maintain consistency and efficiency in production.
化学反应分析
Types of Reactions
1,1’-(Ethene-1,2-diyl)bis[2-(1-phenylethyl)benzene] undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated or nitrated benzene derivatives.
科学研究应用
1,1’-(Ethene-1,2-diyl)bis[2-(1-phenylethyl)benzene] has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
作用机制
The mechanism of action of 1,1’-(Ethene-1,2-diyl)bis[2-(1-phenylethyl)benzene] involves its interaction with specific molecular targets. The ethene bridge and phenylethyl groups allow it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in signaling pathways related to inflammation and cell proliferation .
相似化合物的比较
Similar Compounds
1,1-Diphenylethylene: Similar structure but lacks the phenylethyl groups.
1,2-Diphenylethane: Similar structure but lacks the ethene bridge.
1,2-Bis(diphenylphosphino)ethane: Contains phosphine groups instead of phenylethyl groups.
Uniqueness
1,1’-(Ethene-1,2-diyl)bis[2-(1-phenylethyl)benzene] is unique due to its combination of an ethene bridge and phenylethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
61608-89-7 |
|---|---|
分子式 |
C30H28 |
分子量 |
388.5 g/mol |
IUPAC 名称 |
1-(1-phenylethyl)-2-[2-[2-(1-phenylethyl)phenyl]ethenyl]benzene |
InChI |
InChI=1S/C30H28/c1-23(25-13-5-3-6-14-25)29-19-11-9-17-27(29)21-22-28-18-10-12-20-30(28)24(2)26-15-7-4-8-16-26/h3-24H,1-2H3 |
InChI 键 |
QISXKDHBDWZTNT-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)C2=CC=CC=C2C=CC3=CC=CC=C3C(C)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-Diethyltetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B14589245.png)
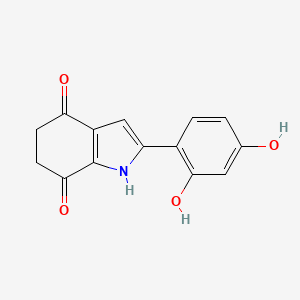
![2-{[4-(Dichloromethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-amine](/img/structure/B14589247.png)
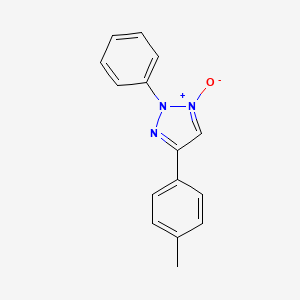
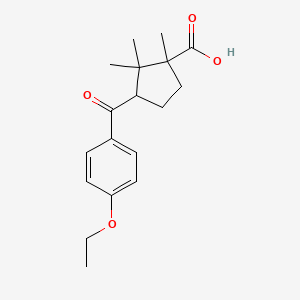
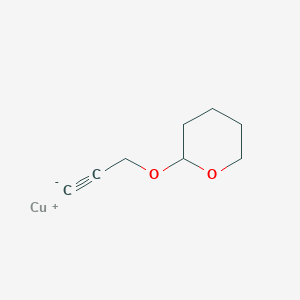
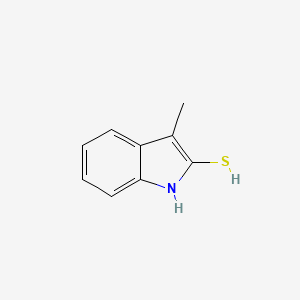
![Phosphorane, [(3-nitrophenyl)methylene]triphenyl-](/img/structure/B14589279.png)
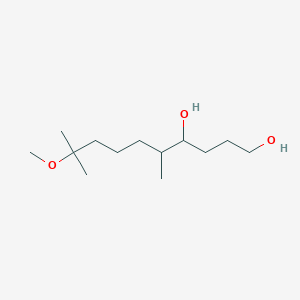
![Benzenamine, N-[1-phenyl-2-(phenylmethoxy)cyclohexyl]-](/img/structure/B14589292.png)
![Imidazo[1,2-b]pyridazinium, 1-methyl-](/img/structure/B14589307.png)
